molecular formula C18H11ClN2 B8200061 2-Chloro-9-phenyl-1,10-phenanthroline

2-Chloro-9-phenyl-1,10-phenanthroline

Cat. No.: B8200061
M. Wt: 290.7 g/mol
InChI Key: OLEBEWHIVDADAL-UHFFFAOYSA-N
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Description

2-Chloro-9-phenyl-1,10-phenanthroline is a heterocyclic organic compound with the molecular formula C18H11ClN2. It is a derivative of 1,10-phenanthroline, where the 2-position is substituted with a chlorine atom and the 9-position with a phenyl group. This compound is known for its applications in coordination chemistry and its potential use in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-phenyl-1,10-phenanthroline typically involves the chlorination of 9-phenyl-1,10-phenanthroline. One common method is the reaction of 9-phenyl-1,10-phenanthroline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C18H12N2+SOCl2C18H11ClN2+SO2+HCl\text{C}_18\text{H}_{12}\text{N}_2 + \text{SOCl}_2 \rightarrow \text{C}_18\text{H}_{11}\text{ClN}_2 + \text{SO}_2 + \text{HCl} C1​8H12​N2​+SOCl2​→C1​8H11​ClN2​+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-phenyl-1,10-phenanthroline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Coordination Reactions: It acts as a ligand, forming complexes with metal ions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coordination Reactions: Metal salts such as copper(II) chloride or iron(II) sulfate are used to form coordination complexes. These reactions are usually performed in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

2-Chloro-9-phenyl-1,10-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-9-phenyl-1,10-phenanthroline largely depends on its role as a ligand in metal complexes. These complexes can interact with biological molecules, such as DNA or proteins, through coordination bonds. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound, which lacks the chlorine and phenyl substitutions.

    2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions.

    2,2’-Bipyridine: A related ligand with two pyridine rings.

Uniqueness

2-Chloro-9-phenyl-1,10-phenanthroline is unique due to its specific substitutions, which enhance its ability to form stable metal complexes and impart distinct chemical and biological properties. The presence of the chlorine atom and phenyl group can influence the electronic and steric characteristics of the compound, making it a valuable ligand in coordination chemistry .

Properties

IUPAC Name

2-chloro-9-phenyl-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2/c19-16-11-9-14-7-6-13-8-10-15(12-4-2-1-3-5-12)20-17(13)18(14)21-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEBEWHIVDADAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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